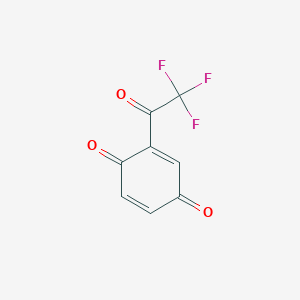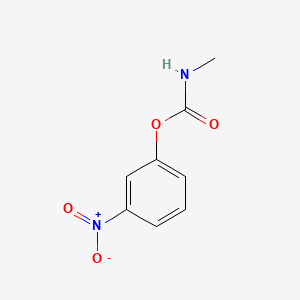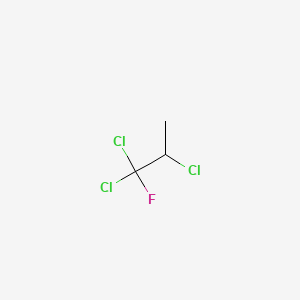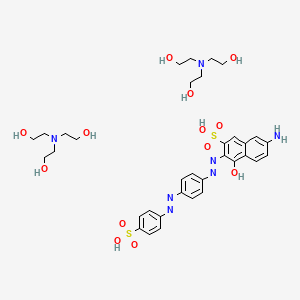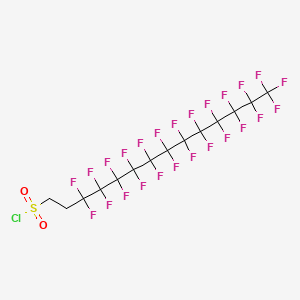
1-(1-Cyclohexen-1-Yl)-2,2,2-Trifluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Cyclohexen-1-Yl)-2,2,2-Trifluoroethanone is an organic compound with the molecular formula C10H13F3O. This compound is characterized by the presence of a trifluoromethyl group attached to a cyclohexene ring, making it a unique entity in the realm of organic chemistry. It is often used as an intermediate in various chemical reactions and has applications in multiple scientific fields.
Métodos De Preparación
The synthesis of 1-(1-Cyclohexen-1-Yl)-2,2,2-Trifluoroethanone can be achieved through several methods. One common approach involves the reaction of cyclohexene with trifluoroacetic anhydride in the presence of a catalyst. The reaction conditions typically include a temperature range of 0-50°C and a reaction time of 2-4 hours. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
1-(1-Cyclohexen-1-Yl)-2,2,2-Trifluoroethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols.
Aplicaciones Científicas De Investigación
1-(1-Cyclohexen-1-Yl)-2,2,2-Trifluoroethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor in the development of drugs targeting specific molecular pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-(1-Cyclohexen-1-Yl)-2,2,2-Trifluoroethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyclohexene ring provides structural stability and facilitates binding to specific sites on enzymes or receptors, modulating their activity and leading to desired biological effects.
Comparación Con Compuestos Similares
1-(1-Cyclohexen-1-Yl)-2,2,2-Trifluoroethanone can be compared with other similar compounds, such as:
Cyclohexenone: An enone with a similar ring structure but different functional groups, leading to distinct reactivity and applications.
N-(1-Cyclohexen-1-yl)piperidine: A compound with a similar cyclohexene ring but containing a piperidine group, used in different chemical and biological contexts.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C8H9F3O |
|---|---|
Peso molecular |
178.15 g/mol |
Nombre IUPAC |
1-(cyclohexen-1-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H9F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h4H,1-3,5H2 |
Clave InChI |
JRKHARIWNJGVKH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=CC1)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


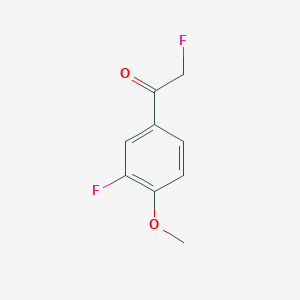
![2-[(3-Fluoropyridin-2-yl)amino]ethanol](/img/structure/B13420993.png)
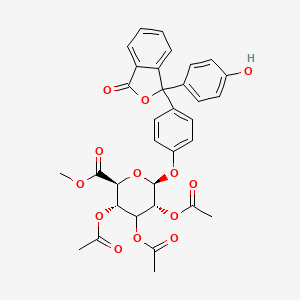
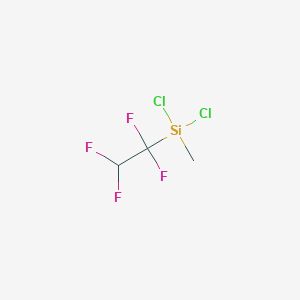

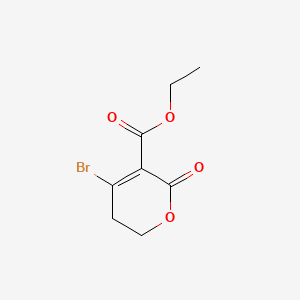
![2-Propenoic acid, 2-methyl-, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester](/img/structure/B13421019.png)
![3-(2'-Fluoro[1,1'-biphenyl]-4-yl)butanoic acid](/img/structure/B13421025.png)
